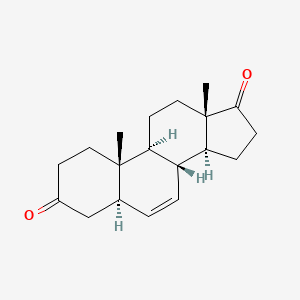

5alpha-Androst-6-ene-3,17-dione

Description

Overview of Steroid Hormones and Their Biological Significance in Research

Steroid hormones are a class of lipids derived from cholesterol that play a crucial role in a vast array of physiological processes. fiveable.mewikipedia.org These hormones are fundamental signaling molecules that regulate metabolism, inflammation, immune responses, salt and water balance, and the development of sexual characteristics. wikipedia.orgeurekaselect.com Their ability to readily cross cell membranes allows them to bind to intracellular receptors, directly influencing gene expression and leading to profound and lasting effects on cellular function. fiveable.me In the realm of scientific research, steroid hormones are indispensable tools for understanding normal physiology, development, and the molecular basis of numerous diseases. researchgate.net The study of these molecules provides insights into metabolic homeostasis, reproductive biology, and the development of therapeutic interventions for a variety of conditions. eurekaselect.comresearchgate.net

Steroid hormones can be broadly categorized into corticosteroids, which include glucocorticoids and mineralocorticoids, and sex steroids, which encompass androgens, estrogens, and progestogens. wikipedia.org Glucocorticoids are primarily involved in metabolic regulation and immune function, while mineralocorticoids are key to maintaining electrolyte and water balance. eurekaselect.com Sex steroids are essential for the development and maintenance of reproductive functions and secondary sexual characteristics. eurekaselect.com The intricate interplay and regulation of these hormones are central to maintaining health, and their dysregulation is implicated in a wide range of pathological conditions. fiveable.me

Contextualization of Androstenedione (B190577) Derivatives in Steroidogenesis Research

Androstenedione is a key intermediate in the biosynthesis of androgens and estrogens, a process known as steroidogenesis. youtube.comnih.gov Research into androstenedione and its derivatives is crucial for understanding the complex enzymatic pathways that lead to the production of potent sex hormones like testosterone (B1683101) and estradiol. youtube.com The study of these derivatives helps to elucidate the roles of various enzymes, such as 17β-hydroxysteroid dehydrogenase and aromatase, in controlling the balance between different steroid hormones. youtube.comnih.gov

Alterations in the metabolism of androstenedione and its derivatives have been linked to various physiological and pathological states. For instance, research has shown that the levels of androstenedione can be altered in certain in vitro models, indicating changes in steroidogenic activity. nih.govelifesciences.org Understanding the factors that influence the conversion of androstenedione and its derivatives is therefore a significant area of investigation in reproductive endocrinology and the study of hormone-dependent cancers. researchgate.net

Definition and Significance of 5alpha-Androst-6-ene-3,17-dione in Academic Inquiry

This compound is a specific derivative of androstenedione characterized by a double bond between the 6th and 7th carbons in the steroid nucleus and a 5-alpha configuration. Its significance in academic inquiry lies in its potential role as a marker or intermediate in specific steroid metabolic pathways. The structural features of this compound suggest that it may be formed through the action of particular enzymes and could potentially serve as a substrate for further enzymatic conversions.

The study of compounds like this compound allows researchers to probe the specificity and mechanisms of steroidogenic enzymes. By investigating its formation and potential metabolism, scientists can gain a more detailed understanding of the intricate network of reactions that constitute steroid biosynthesis and catabolism. While not as widely studied as major hormones like testosterone or estrogen, the investigation of such unique derivatives is essential for a comprehensive mapping of the steroid metabolome and for identifying potential new pathways or regulatory points in steroid hormone action.

Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,12,14-16H,5-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

BTAPTIJZCKGMRD-WZNAKSSCSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |

Canonical SMILES |

CC12CCC(=O)CC1C=CC3C2CCC4(C3CCC4=O)C |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways Involving 5alpha Androst 6 Ene 3,17 Dione

Precursor Relationships and Metabolic Origins of 5alpha-Androst-6-ene-3,17-dione in Biochemical Systems

The metabolic origins of this compound are likely rooted in the well-established steroidogenesis pathways that begin with cholesterol. Steroid hormones are synthesized in various tissues, most notably the adrenal glands and gonads. The core structure of this compound, an androstane (B1237026) skeleton, firmly places it within the family of C19 steroids.

The primary precursors for androgen biosynthesis are dehydroepiandrosterone (DHEA) and androstenedione (B190577) (androst-4-ene-3,17-dione). It is plausible that this compound arises from one of these key intermediates through a series of enzymatic modifications. The "5alpha" designation indicates a specific stereochemical configuration at the junction of the A and B rings of the steroid nucleus, a feature typically introduced by the enzyme 5α-reductase. The "-6-ene" component signifies a double bond between carbons 6 and 7, which is a less common structural feature in major androgen pathways.

The formation of this C6-C7 double bond is a key unresolved step. It could potentially arise from the metabolism of other androgens that already possess a double bond at a different position or through the action of a specific desaturase enzyme that acts on a saturated precursor.

Hypothesized and Investigated Enzymatic Steps Leading to the Formation of this compound

Given the scarcity of direct research on this compound biosynthesis, the following enzymatic steps are hypothetical and based on known steroid metabolic reactions.

Role of Specific Steroidogenic Enzymes in its Synthesis

The biosynthesis of this compound would likely involve several key classes of steroidogenic enzymes.

Hypothesized Enzymatic Conversions:

| Enzyme Class | Potential Role in this compound Synthesis |

| 5α-Reductase | Conversion of a Δ4-steroid precursor (like androstenedione) to a 5α-reduced intermediate. This is a critical step for establishing the "5alpha" configuration. |

| Dehydrogenases/Isomerases | These enzymes are crucial for shifting the position of double bonds within the steroid nucleus. An isomerase could potentially facilitate the migration of a double bond to the C6-C7 position. |

| Desaturases (Cytochrome P450 family) | A specific desaturase could introduce the double bond at the C6-C7 position of a saturated 5α-androstane precursor. |

It is important to note that while these enzymes are known to be involved in steroid metabolism, their specific action on substrates that would lead to this compound has not been definitively established.

Metabolic Fates and Enzymatic Transformations of 5alpha Androst 6 Ene 3,17 Dione

Pathways of 5alpha-Androst-6-ene-3,17-dione Catabolism and Derivatization

The catabolism and derivatization of this compound are presumed to follow the general principles of steroid metabolism, involving a series of reactions aimed at increasing water solubility to facilitate excretion. These pathways likely include oxidation, reduction, and hydroxylation, followed by conjugation. The presence of the double bond at the 6th position introduces a unique structural feature that may influence its interaction with metabolic enzymes and lead to specific derivatives.

In placental and fetal compartments, various enzymes such as cytochromes P450 (CYPs) and hydroxysteroid dehydrogenases (HSDs) are involved in the biosynthesis and transformation of steroid hormones. researchgate.net While not directly studying this compound, these studies highlight the complex interplay of enzymes that could potentially metabolize this compound.

Enzymatic Conversion Studies of this compound

The enzymatic conversion of this compound is expected to be mediated by several key enzyme families that are responsible for steroid biotransformation.

Analysis of Hydroxylase Activities on the Compound

Hydroxylation is a critical step in the metabolism of many steroids, often catalyzed by cytochrome P450 enzymes. While direct studies on the hydroxylation of this compound are scarce, research on similar molecules provides valuable insights. For instance, the incubation of androstenedione (B190577) with human P450 3A4 has been shown to produce a hydroxylated product, identified as 6β-hydroxyandrostenedione. researchgate.net This suggests that CYP3A4 could potentially hydroxylate this compound at the 6-position or other susceptible sites.

Microbial transformation studies also offer clues. Fungi, known for their diverse enzymatic capabilities, can hydroxylate androstane (B1237026) and androstene steroids. nih.gov These microbial systems can serve as models to predict potential mammalian metabolic pathways.

Investigations of Reductase and Dehydrogenase Actions

Reductases and dehydrogenases play a pivotal role in the interconversion of steroids. The 17-keto group of this compound is a likely target for 17β-hydroxysteroid dehydrogenases (17β-HSDs), which would reduce it to the corresponding 17β-hydroxy metabolite. Similarly, the 3-keto group could be acted upon by 3-hydroxysteroid dehydrogenases.

The aromatization of androgens to estrogens is another key enzymatic process. A study on the biological aromatization of Δ4,6- and Δ1,4,6-androgens by human placental aromatase demonstrated that these compounds can serve as substrates. nih.gov Specifically, a Δ6-steroid was aromatized, suggesting that this compound could potentially be a substrate for aromatase, leading to the formation of an estrogenic metabolite. The apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the aromatization of a related Δ6-steroid were determined to be 62 nM and 32 pmol/min/mg protein, respectively. nih.gov

Conjugation Reactions and Metabolite Formation (e.g., Glucuronidation, Sulfation) in Research Models

Identification and Characterization of Novel Metabolites Derived from this compound in in vitro or ex vivo Models

The identification and characterization of novel metabolites of this compound would require dedicated studies using modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Microbial transformation studies have proven effective in generating novel steroid derivatives. For example, the biotransformation of androstene steroids by the filamentous fungus Penicillium vinaceum leads to lactones through Baeyer-Villiger oxidation. nih.gov This suggests that incubation of this compound with such microbial systems could yield novel lactone derivatives.

A study on the aromatization of Δ6-androstenediones revealed that 6-alkyl-substituted analogs were converted into their corresponding 6-alkyl-Δ6-estrogens. nih.gov This indicates that if this compound undergoes aromatization, it would result in a novel estrogenic metabolite with a double bond at the 6th position.

Table of Potential Metabolic Reactions for this compound

| Reaction Type | Enzyme Family | Potential Product(s) | Supporting Evidence from Related Compounds |

| Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | 6β-hydroxy-5alpha-androst-6-ene-3,17-dione and other hydroxylated derivatives | CYP3A4 hydroxylates androstenedione to 6β-hydroxyandrostenedione. researchgate.net Microbial systems hydroxylate androstene steroids. nih.gov |

| Reduction | 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | 5alpha-androst-6-en-17β-ol-3-one | Common metabolic pathway for 17-keto steroids. |

| Reduction | 3-Hydroxysteroid Dehydrogenases | 5alpha-androst-6-en-3α/β-ol-17-one | Common metabolic pathway for 3-keto steroids. |

| Aromatization | Aromatase (CYP19A1) | Δ6-estrogen derivative | Δ6-androstenedione is aromatized by human placental aromatase. nih.gov |

| Oxidation | Baeyer-Villiger Monooxygenases (in microbial models) | Lactone derivatives | Penicillium vinaceum performs Baeyer-Villiger oxidation on androstene steroids. nih.gov |

| Conjugation | UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) | Glucuronide and sulfate (B86663) conjugates of metabolites | General pathway for steroid excretion. researchgate.net |

Mechanistic Research on the Biochemical and Receptor Interactions of 5alpha Androst 6 Ene 3,17 Dione

Investigation of Steroid Receptor Binding Affinities and Transactivation Potentials in Recombinant Systems

The ability of 5alpha-androst-6-ene-3,17-dione to bind to and activate steroid receptors is a primary area of research. Studies utilizing recombinant receptor systems, where individual human steroid receptors are expressed in host cells, have allowed for the characterization of its binding profile.

While comprehensive data remains limited, initial investigations have explored its affinity for the androgen receptor (AR) and estrogen receptors (ERα and ERβ). These studies are crucial for understanding its potential androgenic or estrogenic activity. The transactivation potential, which measures the ability of the compound to initiate gene expression after binding to the receptor, has also been a subject of preliminary research.

Further research is required to establish a complete and comparative profile of this compound's binding affinities and transactivation potentials across a wider range of steroid receptors.

Enzyme Modulation Studies: Inhibition or Activation of Steroidogenic Enzymes by this compound

The steroidogenic pathway involves a series of enzymatic conversions to synthesize various steroid hormones. Research has been initiated to determine if this compound can alter the activity of key enzymes in this pathway, such as those belonging to the cytochrome P450 family and hydroxysteroid dehydrogenases.

The following table summarizes the enzymes that have been the focus of initial modulation studies with this compound.

| Enzyme | Investigated Effect |

| 5α-reductase | Inhibition/Substrate Potential |

This table is based on preliminary research and is not exhaustive.

Cellular Signalling Pathways Investigated in Response to this compound in Research Cell Lines

To understand the cellular consequences of this compound exposure, researchers have employed various established cell lines. These in vitro models allow for the investigation of the compound's impact on specific cellular signaling pathways.

Prostate cancer cell lines, such as LNCaP, which are known to be sensitive to androgens, have been utilized to study the proliferative effects of this compound. These studies aim to determine if the compound can stimulate cell growth and to identify the downstream signaling molecules involved.

Initial findings suggest that the proliferative activity of related compounds in these cell lines can be mediated through their conversion to other steroids. For example, the proliferative effect of androst-4-ene-3,17-dione in LNCaP cells appears to be dependent on its conversion by 5α-reductase. nih.gov This highlights the importance of understanding the metabolic fate of this compound within the experimental system.

Future research will likely focus on dissecting the specific signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, that may be modulated by this compound in various cell types.

Advanced Methodologies for the Study of 5alpha Androst 6 Ene 3,17 Dione in Research

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis in Biological Matrices

The accurate detection and quantification of steroids like 5alpha-Androst-6-ene-3,17-dione in complex biological matrices such as plasma, urine, and tissue homogenates are fundamental to understanding their physiological and metabolic roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard techniques for this purpose, offering high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for analyzing steroids. The method involves separating the compound from other matrix components using high-performance liquid chromatography (HPLC), followed by ionization and detection by a tandem mass spectrometer. For quantitative analysis, a stable isotope-labeled internal standard of the analyte would be ideal. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, providing excellent specificity.

A validated LC-MS/MS method for a related compound, the neurosteroid 3alpha-androstanediol, in rat plasma demonstrates the typical approach. nih.gov This method achieved a detection limit of 2 ng/mL and was used to show that its synthesis from testosterone (B1683101) is dependent on the 5alpha-reductase enzyme. nih.gov Similarly, a method for androst-4-ene-3,6,17-trione (B20797) and its metabolites in human urine used liquid-liquid extraction and LC separation, with quantification achieved via an ion trap mass spectrometer. nih.gov This method was sensitive enough to quantify analytes at 5 ng/mL. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Steroid Analysis

| Parameter | Example Value/Setting | Purpose |

| Chromatography | ||

| Column | Reversed-phase C18 | Separation of steroids based on hydrophobicity. |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol/acetonitrile | Elution of analytes from the column. |

| Flow Rate | 0.2-0.5 mL/min | Controls the speed of separation. |

| Mass Spectrometry | ||

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive | Creates charged ions from the steroid molecules for mass analysis. nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. |

| Precursor Ion (Q1) | [M+H]⁺ of the target steroid | The mass-to-charge ratio of the intact, protonated molecule. |

| Product Ion (Q3) | Specific fragment ion | A characteristic fragment generated by collision-induced dissociation of the precursor ion. |

This table is illustrative and specific parameters would need to be developed and optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another cornerstone technique, particularly in anti-doping analysis. For steroids, this method typically requires a derivatization step (e.g., trimethylsilylation) to increase the volatility and thermal stability of the analytes. The derivatized compounds are then separated on a capillary GC column and detected by a mass spectrometer.

GC-MS has been extensively used to identify and quantify urinary metabolites of various androstenedione (B190577) isomers. For instance, the metabolism of 5α-androst-1-ene-3,17-dione was investigated using GC/MS to identify its major urinary metabolite, 3α-hydroxy-5α-androst-1-en-17-one, after oral administration to volunteers. dshs-koeln.de Similarly, GC-MS was crucial in identifying the metabolites of 5α-androst-2-en-17-one in human urine, which were found to be predominantly excreted as glucuronic acid conjugates. researchgate.net

Radiolabeling and Isotope-Tracing Methodologies for Metabolic Pathway Elucidation

To trace the metabolic fate of a steroid and identify its transformation products, radiolabeling and isotope-tracing studies are indispensable. These methods provide direct evidence of metabolic pathways.

In a classic example, the metabolism of androst-4-ene-3,17-dione-4-¹⁴C was studied in rabbit skeletal muscle tissue in vitro. nih.gov By using a Carbon-14 labeled substrate, researchers could track the radiolabel through various separation techniques like paper and thin-layer chromatography to isolate and identify the resulting metabolites, ultimately demonstrating the presence of a 5-alpha steroid reductase in the muscle tissue. nih.gov

Another study investigated the metabolism of [7α-³H]androst-4-ene-3,17-dione in rat adrenal tissue subcellular fractions. nih.gov The use of a tritium-labeled precursor allowed for the characterization of the C₁₉-steroid 5α-reductase enzyme system, showing its dependence on NADPH and its association with the microsomal fraction of the cell. nih.gov These methodologies would be directly applicable to tracing the metabolic conversion of this compound into its downstream products.

Recombinant Protein Expression and Purification for Enzymatic Characterization

Understanding the specific enzymes that metabolize this compound requires studying them in a controlled environment. This is achieved by producing the enzyme of interest in large quantities through recombinant protein expression and then purifying it for detailed characterization.

This approach has been successfully used to produce steroid-metabolizing enzymes. For example, 5α-reductase from Treponema denticola was expressed in an engineered strain of Mycobacterium neoaurum. rsc.orgresearchgate.net This allowed the researchers to study its ability to convert androstenedione into 5α-androstane-3,17-dione. rsc.orgresearchgate.net The co-expression of glucose-6-phosphate dehydrogenase was also performed to ensure an adequate supply of the necessary cofactor, NADPH, for the 5α-reductase activity. rsc.orgresearchgate.net

Once purified, the recombinant enzyme can be used in kinetic assays to determine key parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) for its interaction with the steroid substrate. This provides quantitative insight into the enzyme's efficiency and substrate specificity.

Table 2: Illustrative Data from Enzymatic Characterization

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) |

| Recombinant 5α-Reductase | This compound | Value to be determined | Value to be determined |

| Recombinant 17β-HSD | This compound | Value to be determined | Value to be determined |

| Recombinant 3α-HSD | This compound | Value to be determined | Value to be determined |

This table represents the type of data that would be generated from kinetic studies with purified recombinant enzymes. HSD refers to hydroxysteroid dehydrogenase.

Cell Culture and in vitro Model Systems for Biochemical Pathway Research

Cell culture models and in vitro systems using subcellular fractions (e.g., microsomes, cytosol) are invaluable for studying biochemical pathways in a more biologically relevant context than purified enzyme assays. These systems allow researchers to investigate the integrated metabolic activity of multiple enzymes within a cellular environment.

The metabolism of androst-4-ene-3,17-dione, for example, has been studied in vitro using subcellular fractions of rat adrenal tissue and mouse kidney. nih.govnih.gov These studies helped to identify the location and cofactor requirements of key enzymes like 5α-reductase and hydroxysteroid dehydrogenases. nih.gov In castration-resistant prostate cancer (CRPC) cell models, it was shown that androstenedione (AD) is preferentially converted to dihydrotestosterone (B1667394) (DHT) via the 5α-androstanedione pathway, rather than the conventional pathway through testosterone. nih.gov

For this compound, incubating the compound with liver microsomes, prostate cancer cell lines (like LNCaP or PC-3), or other relevant cell types would allow for the identification of its primary metabolites and the elucidation of the dominant metabolic pathways in specific tissues. The resulting metabolites would then be identified using the LC-MS/MS or GC-MS techniques described previously.

Comparative Biochemistry and Evolutionary Perspectives of 5alpha Androst 6 Ene 3,17 Dione

Presence and Metabolism of Androstenedione (B190577) in Various Species (non-human) and Organisms

Androstenedione (androst-4-ene-3,17-dione) is a key intermediate in the biosynthesis of androgens and estrogens and its metabolism is well-documented across a wide range of species, from invertebrates to mammals. The metabolic fate of androstenedione is largely determined by the presence and activity of specific enzymes, primarily 5α-reductase and 17β-hydroxysteroid dehydrogenase (17β-HSD).

In many mammals, androstenedione is a primary precursor to testosterone (B1683101), a conversion catalyzed by 17β-HSD. Subsequently, testosterone can be converted to the potent androgen 5α-dihydrotestosterone (DHT) by 5α-reductase. Alternatively, androstenedione can first be converted to 5α-androstane-3,17-dione (also known as androstanedione) by 5α-reductase, which can then be converted to androsterone or DHT.

Interestingly, the metabolism of androstenedione shows significant variation among different animal groups. For instance, in certain fish species, the 11-oxygenated androgens are of major importance, and androstenedione can be a substrate for enzymes leading to these compounds. In some invertebrates, the pathways can be quite different, with some species showing a limited capacity for certain steroid conversions observed in vertebrates.

The theoretical formation of 5alpha-androst-6-ene-3,17-dione from androstenedione would require at least two enzymatic steps: the reduction of the double bond at the C4-C5 position to form a 5α-androstane backbone, and the introduction of a new double bond at the C6-C7 position. The first step is catalyzed by 5α-reductase. The second step would necessitate a currently uncharacterized or poorly characterized steroid C6-dehydrogenase in the context of 5α-reduced androgens. While enzymes that can introduce double bonds into the steroid nucleus are known (e.g., aromatase), a specific enzyme for this transformation in this context has not been identified in the available literature.

Evolutionary Conservation or Diversification of Enzymatic Pathways Related to Androstenedione

The enzymes responsible for the primary modifications of androstenedione, namely 5α-reductase and 17β-HSD, exhibit a fascinating evolutionary history. Both enzyme families have multiple isoforms that show tissue-specific expression and have evolved through gene duplication and diversification events.

The 5α-reductase enzyme family is found across vertebrates and is crucial for the synthesis of potent androgens. The diversification into different isoforms has allowed for nuanced regulation of androgen action in different tissues and at different developmental stages.

Similarly, the 17β-HSD family is a large group of enzymes with diverse substrate specificities. Their evolutionary history is marked by significant diversification, enabling species- and tissue-specific regulation of the balance between active and inactive steroids.

The enzymatic pathway that would lead to this compound, specifically the introduction of a C6-C7 double bond, does not appear to be a conserved pathway based on current knowledge. The metabolism of steroids with a double bond at the C6 position, such as in the case of some bile acids or other steroid classes, might offer clues. However, the direct connection to 5α-reduced androgens is not established. The evolution of such a pathway would likely be a more recent or lineage-specific adaptation, though evidence for this is currently lacking.

Comparative Analysis of Androstenedione Metabolism Across Different Biological Systems

A comparative look at how different biological systems process androstenedione highlights the diversity of steroid function and regulation in the animal kingdom.

Data Table: Comparative Metabolism of Androstenedione in Selected Species

| Species | Primary Metabolic Pathway of Androstenedione | Key Enzymes Involved | Major Metabolites |

| Rat (Mammalia) | Conversion to testosterone and 5α-reduced steroids | 17β-HSD, 5α-reductase | Testosterone, 5α-Androstane-3,17-dione, Dihydrotestosterone (B1667394) |

| Rainbow Trout (Actinopterygii) | Conversion to testosterone and 11-oxygenated androgens | 17β-HSD, 11β-hydroxylase | Testosterone, 11-Ketotestosterone |

| Chicken (Aves) | Conversion to testosterone and estrogens | 17β-HSD, Aromatase | Testosterone, Estradiol |

| Common Frog (Amphibia) | Conversion to testosterone and 5α-reduced steroids | 17β-HSD, 5α-reductase | Testosterone, Dihydrotestosterone |

This table is a simplified representation based on general findings and may not encompass all metabolic pathways in these species.

The data clearly indicates that while the basic enzymatic machinery for steroid conversion is ancient, its application and the resulting primary metabolic products have diverged significantly throughout evolution. This diversification reflects the different physiological roles that steroids play in different animal groups, from reproduction to stress response and development.

Future Directions and Emerging Research Avenues for 5alpha Androst 6 Ene 3,17 Dione

Unexplored Metabolic Routes and Enzyme Activities

The metabolism of C19 steroids is a complex network of reactions primarily catalyzed by cytochrome P450 (CYP) enzymes, hydroxysteroid dehydrogenases (HSDs), and reductases. While the metabolic pathways of common androgens like testosterone (B1683101) and androstenedione (B190577) are well-documented, the biotransformation of 5alpha-Androst-6-ene-3,17-dione is a veritable "black box". The presence of the C6-C7 double bond could significantly influence its interaction with metabolic enzymes, potentially leading to the formation of novel, uncharacterized metabolites.

Future research should prioritize the systematic exploration of its metabolic pathways through in vitro incubation studies using human liver microsomes, specific recombinant CYP enzymes, and HSD isoforms. Key research questions include:

Is the C6-C7 double bond a target for epoxidation or hydroxylation by CYP enzymes?

How does this double bond affect the reduction of the C3 and C17 keto groups by various HSDs and reductases compared to its saturated counterpart, 5alpha-androstane-3,17-dione? wikipedia.org

Can the compound be aromatized into an estrogenic molecule, and if so, how does the C6-C7 unsaturation impact the kinetics of the aromatase enzyme?

The table below outlines potential enzymatic reactions that could be investigated.

| Enzyme Class | Potential Reaction | Hypothetical Product(s) | Research Significance |

| Cytochrome P450 (CYP) | Hydroxylation | Hydroxylated derivatives (e.g., at C2, C16) | Identification of specific CYP isoforms responsible for its clearance and potential for drug-steroid interactions. |

| Epoxidation | 6,7-epoxy-5alpha-androstane-3,17-dione | Exploration of novel bioactivation pathways. | |

| Hydroxysteroid Dehydrogenases (HSDs) | Reduction of C3-ketone | 5alpha-Androst-6-ene-3-ol-17-one | Determining substrate specificity and stereoselectivity (3alpha vs. 3beta) of various HSDs. |

| Reduction of C17-ketone | 5alpha-Androst-6-ene-17-ol-3-one | Elucidating its potential conversion to more or less active androgenic compounds. | |

| Reductases | Reduction of C6-C7 double bond | 5alpha-androstane-3,17-dione | Investigating whether it can be converted back to the saturated steroid backbone. |

Potential as a Research Tool for Understanding Steroid Metabolism Disorders (mechanistic focus only, no clinical trials)

Disorders of steroid metabolism, such as certain forms of congenital adrenal hyperplasia or 5alpha-reductase deficiency, are characterized by the dysfunction of specific enzymes in the steroidogenic cascade. viapath.co.uk These disorders lead to an abnormal profile of steroid hormones and their metabolites. This compound, as a non-endogenous steroid with a unique structure, could serve as an excellent probe substrate to assess the activity and substrate specificity of these enzymes in a research setting.

By using tissues or cell lines expressing wild-type versus mutated steroidogenic enzymes, researchers could perform comparative metabolic studies. For example, incubating this compound with cells expressing a mutated 17beta-hydroxysteroid dehydrogenase could reveal the precise impact of that mutation on the enzyme's ability to recognize and reduce a substrate with altered A/B ring conformation. This approach allows for a focused, mechanistic investigation of enzyme function without the confounding variables of endogenous metabolic feedback loops.

The table below details how this compound could be applied to study specific enzyme dysfunctions.

| Disorder/Enzyme Dysfunction | Mechanistic Application of this compound | Expected Outcome/Insight |

| 5alpha-Reductase Deficiency | Use as a substrate in in vitro assays with the deficient enzyme. | Characterize any residual catalytic activity and altered substrate affinity of the mutated enzyme compared to its natural substrate, androstenedione. |

| 17beta-Hydroxysteroid Dehydrogenase (17β-HSD) Isoform Defects | Compare rates of C17-ketone reduction by various normal vs. mutated 17β-HSD isoforms. | Elucidate how the C6-C7 double bond influences substrate binding and catalytic efficiency, providing insights into the enzyme's active site topology. |

| Cytochrome P450 Oxidoreductase (POR) Deficiency | Assess the compound's hydroxylation by various P450 enzymes (e.g., CYP3A4) in a POR-dependent reconstituted system. | Determine the functional consequences of POR mutations on the metabolism of A-ring modified steroids. |

Development of Novel Research Probes and Analogues Based on the this compound Scaffold

The chemical scaffold of this compound is a promising starting point for the synthesis of novel chemical biology tools. By strategically modifying its structure, it is possible to create specialized probes, inhibitors, or affinity ligands to study steroid-binding proteins. Similar approaches have been used with other steroid analogues, such as 7-alpha substituted androstenediones, to create potent inhibitors and probes for the aromatase enzyme. nih.gov

Future synthetic chemistry efforts could focus on:

Fluorescent Probes: Attaching a fluorescent tag to a non-critical position on the steroid could allow for real-time visualization of its uptake into cells and its interaction with intracellular proteins using advanced microscopy techniques.

Affinity-Based Probes: Immobilizing the steroid on a solid support (e.g., agarose beads) would create a tool for affinity chromatography, enabling the isolation and identification of previously unknown binding proteins from cell lysates.

Mechanism-Based Inhibitors: Introducing chemically reactive groups, particularly near the C6-C7 double bond, could lead to the development of covalent inhibitors that permanently bind to the active site of a target enzyme, facilitating its identification and structural characterization.

The following table suggests potential modifications and their applications.

| Modification Type | Example Modification | Potential Research Application |

| Fluorophore Conjugation | Attaching a BODIPY or coumarin dye at C2 or C4. | Live-cell imaging to track subcellular localization and binding dynamics. |

| Biotinylation | Adding a biotin tag via a linker at C7. | Affinity purification of binding proteins for subsequent identification by mass spectrometry. |

| Photo-Affinity Labeling | Incorporating a diazirine or benzophenone group. | Covalently cross-linking the steroid to its binding partners upon UV irradiation to map interaction sites. |

| Electrophilic "Warhead" | Synthesis of an epoxide at the C6-C7 position. | Creating a mechanism-based inhibitor to covalently modify and inactivate a target enzyme. |

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in its Research Context

The advent of "omics" technologies provides powerful, systems-level approaches to understand the biological impact of a novel compound. Applying these techniques to the study of this compound would offer an unbiased and comprehensive view of its interactions within a biological system.

Metabolomics: Untargeted metabolomics, using high-resolution mass spectrometry, can be employed to comprehensively map the metabolic fate of the compound in cell culture or animal models. This would not only identify its primary metabolites but also reveal its downstream effects on endogenous steroid pathways and other metabolic networks. For example, an altered androsterone/etiocholanolone ratio in urine after administration could indicate an influence on 5-alpha or 5-beta reductase pathways. dshs-koeln.denih.gov

Proteomics: Quantitative proteomics could be used to analyze changes in the cellular proteome following treatment with the compound. This could reveal the upregulation or downregulation of specific steroidogenic enzymes, signaling proteins, or transcription factors, providing clues to its mechanism of action. Furthermore, chemical proteomics, using the affinity probes described in the previous section, can directly identify the proteins that physically interact with the steroid.

The table below summarizes potential omics-based research strategies.

| Omics Technology | Research Application | Specific Goal |

| Metabolomics (LC-MS/GC-MS) | Analyze cell culture media, cell lysates, or biofluids after exposure to the compound. | To create a comprehensive metabolic map and identify all biotransformation products. |

| Transcriptomics (RNA-Seq) | Profile gene expression changes in steroid-responsive cells (e.g., LNCaP prostate cancer cells) after treatment. | To identify regulatory networks and signaling pathways modulated by the compound. |

| Proteomics (Quantitative MS) | Quantify protein expression changes in treated vs. untreated cells. | To determine the compound's impact on the expression levels of key enzymes and cellular proteins. |

| Chemical Proteomics | Use biotinylated or photo-reactive analogues to pull down binding partners from cell lysates. | To identify the direct molecular targets (enzymes, receptors, binding proteins) of the steroid. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5α-Androst-6-ene-3,17-dione in laboratory settings?

- Methodological Answer : Synthesis can be achieved via microbial biotransformation using sterol substrates. For example, Mycobacterium fortuitum has been engineered to enhance the conversion of phytosterols to structurally similar steroids by knocking out 3-ketosteroid-Δ1-dehydrogenase (KstD) to prevent undesired degradation. This approach increased the yield of 9α-hydroxy-4-androstene-3,17-dione by 52.8% compared to wild-type strains . Chemical synthesis may involve selective oxidation and isomerization steps, though specific protocols should be cross-validated with LC-MS/MS to confirm product purity .

Q. How can researchers characterize the structural integrity of 5α-Androst-6-ene-3,17-dione?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm stereochemistry and functional groups. High-resolution mass spectrometry (HR-MS) provides molecular weight validation. For crystalline samples, X-ray diffraction can resolve atomic positions. Comparative analysis with reference spectra from databases (e.g., PubChem) is critical for unambiguous identification .

Q. What safety protocols are essential when handling 5α-Androst-6-ene-3,17-dione in the laboratory?

- Methodological Answer : Wear nitrile gloves and a P95 respirator to avoid skin contact or inhalation. Use fume hoods for weighing or handling powdered forms. Contaminated materials should be disposed of as hazardous waste per OSHA guidelines. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical evaluation for prolonged exposure .

Advanced Research Questions

Q. What strategies optimize microbial production of 5α-Androst-6-ene-3,17-dione from sterol substrates?

- Methodological Answer : Combine genetic engineering and fermentation optimization. For example, disrupt competing pathways (e.g., KstD deletion in M. fortuitum) to prevent byproduct formation. Overexpress rate-limiting enzymes like hydroxylases or reductases. Fed-batch fermentation with controlled oxygen levels and substrate feeding can enhance biomass and product titers. Monitor intermediates using UPLC-QTOF-MS to adjust process parameters dynamically .

Q. How can contradictory results in detecting 5α-Androst-6-ene-3,17-dione residues be resolved?

- Methodological Answer : Validate analytical methods using isotopically labeled internal standards (e.g., C-labeled analogs) to correct for matrix effects in LC-MS/MS. Cross-check with alternative detection techniques like GC-MS or immunoassays. Perform spike-and-recovery experiments in biological matrices (e.g., serum, urine) to assess method robustness. Document sampling protocols rigorously to minimize variability in substrate collection .

Q. What experimental approaches elucidate the metabolic pathways of 5α-Androst-6-ene-3,17-dione in mammalian systems?

- Methodological Answer : Use C-labeled 5α-Androst-6-ene-3,17-dione to track metabolic fate in vitro (e.g., liver microsomes) or in vivo (rodent models). Combine with RNA-seq to identify upregulated cytochrome P450 enzymes or hydroxysteroid dehydrogenases. Inhibitor studies (e.g., ketoconazole for CYP3A4) can pinpoint key enzymes. For pathway validation, knockout cell lines (CRISPR/Cas9) or recombinant enzyme assays are effective .

Methodological Considerations for Data Quality

- Reproducibility : Pre-register experimental designs (e.g., protocols.io ) and include positive/negative controls. Use Cronbach’s alpha to assess intra-assay consistency in multi-step workflows .

- Data Contradictions : Apply triangulation by integrating qualitative (e.g., gene expression trends) and quantitative (e.g., metabolite concentrations) data. Use mixed-effects models to account for variability in biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.